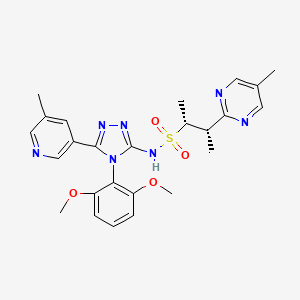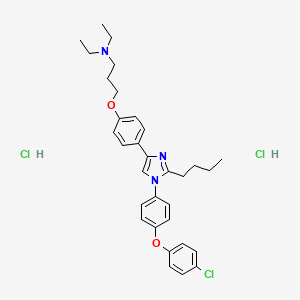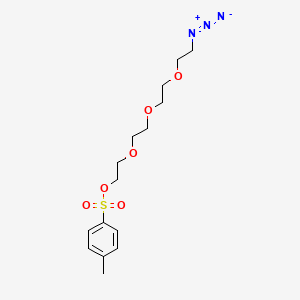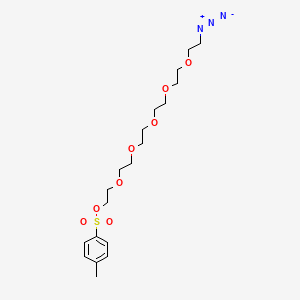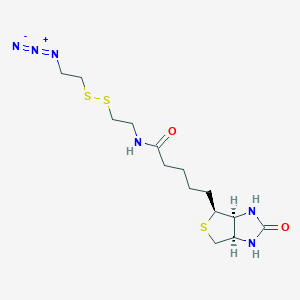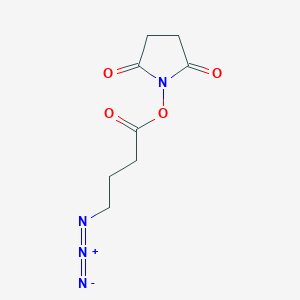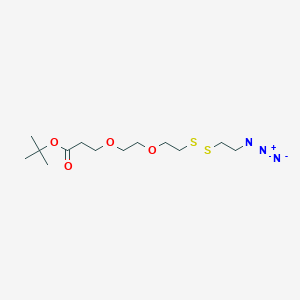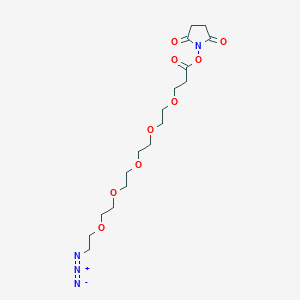
Azido-PEG5-NHS ester
Descripción general
Descripción
Azido-PEG5-NHS ester is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .
Synthesis Analysis
The azide (N3) group of Azido-PEG5-NHS ester can react with alkyne, such as BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
Azido-PEG5-NHS ester contains an Azide group and an NHS group linked through a linear PEG chain . The molecular formula is C17H28N4O9 .Chemical Reactions Analysis
Azido-PEG5-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG5-NHS ester has a molecular weight of 432.43 g/mol . It appears as a liquid and is colorless to light yellow .Aplicaciones Científicas De Investigación
Synthesis of PROTACs
Azido-PEG5-NHS ester: is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This application is particularly significant in drug development, where selective degradation of disease-related proteins can be therapeutically beneficial.
Click Chemistry
The azide group of Azido-PEG5-NHS ester participates in click chemistry reactions , such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly selective, efficient, and yield stable triazole linkages, making them ideal for bioconjugation in a variety of contexts, from material science to bioorthogonal labeling.
Bioconjugation
Bioconjugation: refers to the covalent linking of two molecules, typically a biomolecule and a probe or drug . Azido-PEG5-NHS ester can be used to attach azide-functionalized compounds to primary amines found on proteins, peptides, or other amine-containing molecules. This is crucial for creating labeled biomolecules for detection, quantification, or therapeutic purposes.
Drug Delivery Systems
In the development of drug delivery systems , Azido-PEG5-NHS ester can be used to modify drug carriers, such as liposomes or nanoparticles, with azide groups . These modified carriers can then be linked to targeting molecules or drugs using click chemistry, enhancing the specificity and efficacy of drug delivery.
Surface Modification
The reagent is also used for surface modification of materials . Surfaces can be functionalized with azide groups to which various alkyne-tagged molecules can be attached via click chemistry. This application is important in creating specialized surfaces for biosensors, diagnostic devices, or tissue engineering scaffolds.
Protein Labeling and Tracking
Protein labeling and tracking: is another application where Azido-PEG5-NHS ester is valuable . Proteins can be labeled with azide groups, which can then be detected or tracked in biological systems using fluorescent alkyne probes. This is particularly useful in studying protein dynamics, localization, and interactions within cells.
Mecanismo De Acción
Target of Action
The primary targets of Azido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.
Mode of Action
Azido-PEG5-NHS ester operates through a mechanism known as Click Chemistry. The azide (N3) group in the compound can react with alkyne, such as BCN, DBCO, to yield a stable triazole linkage . This reaction allows the NHS ester to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Azido-PEG5-NHS ester is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction forms a stable triazole linkage between the azide group in the compound and alkyne groups in target molecules . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Result of Action
The result of Azido-PEG5-NHS ester’s action is the stable labeling of primary amines (-NH2) in target molecules. This labeling can be used in various research and clinical applications, including the study of protein function, the tracking of cellular processes, and the development of targeted therapies .
Action Environment
The action of Azido-PEG5-NHS ester is influenced by environmental factors such as pH and temperature. For instance, the NHS ester in the compound reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers . Additionally, the compound is typically stored at -20°C and shipped at ambient temperature, suggesting that it is stable under a range of temperature conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O9/c18-20-19-4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(24)30-21-15(22)1-2-16(21)23/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITXOFSGXNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG5-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






